molecular formula C4H2F3NO B8258327 Trifluoromethyloxazole

Trifluoromethyloxazole

Cat. No.: B8258327
M. Wt: 137.06 g/mol
InChI Key: SQIMOLOVIIGARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoromethyloxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure. The presence of a trifluoromethyl group significantly enhances its chemical properties, making it a valuable compound in various fields such as pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group is known for its ability to increase lipophilicity, metabolic stability, and pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoromethyloxazole can be synthesized through several methods. One common approach involves the condensation of perfluoroalkanoic acid imidates with o-aminophenol, which is then heated to produce 2-trifluoromethyl-substituted oxazoles . Another method involves the reaction of acetophenone oxime acetates with trifluoroacetic anhydride, mediated by elemental tellurium, which proceeds via a tandem cyclization process .

Industrial Production Methods: Industrial production of this compound often involves the use of fluorine-containing acyclic fragments or the incorporation of fluorine atoms into existing heterocyclic structures. These methods typically require specialized equipment and safety protocols due to the reactive nature of fluorine-containing reagents .

Chemical Reactions Analysis

Types of Reactions: Trifluoromethyloxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of trifluoromethyloxazole involves its interaction with specific molecular targets and pathways. For example, in pharmaceutical applications, the compound may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell growth .

Comparison with Similar Compounds

Trifluoromethyloxazole can be compared with other fluorinated heterocyclic compounds such as:

Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity and metabolic stability, which are not as pronounced in other similar compounds. This makes this compound particularly valuable in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

2-(trifluoromethyl)-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3NO/c5-4(6,7)3-8-1-2-9-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIMOLOVIIGARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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